molecular formula C14H21NO14S B1233845 beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S

beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S

Cat. No. B1233845
M. Wt: 459.4 g/mol
InChI Key: BUJZTFINDCQRGP-MUODBDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-deoxy-Delta(4)-beta-D-GlcpA-(1->3)-beta-D-GalpNAc6S is a 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose in which the galactose residue has beta-configuration at the anomeric centre. It is an oligosaccharide sulfate, a 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-glucopyranose and a member of acetamides. It derives from a beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc and a 4-deoxy-Delta(4)-beta-D-GlcpA. It is a conjugate acid of a beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S(2-).

Scientific Research Applications

Applications in Diagnostic and Structural Studies

  • Diagnostic Purposes in Parasitology : K. Halkes et al. (1998) detailed the synthesis of oligosaccharides representing fragments of the circulating anodic antigen secreted by Schistosoma mansoni, a parasitic worm. This research contributes to the development of diagnostic tools for parasitic infections (Halkes et al., 1998).

  • Structure of Chondroitin Sulfate Isomers : K. Sugahara et al. (1994) investigated chondroitin sulfates, extracting various oligosaccharides resistant to enzymatic digestion. This research aids in understanding the structure of chondroitin sulfates, which are essential for cell signaling and structural integrity (Sugahara et al., 1994).

  • Glycosylation in Biological Systems : M. Du and O. Hindsgaul (1996) synthesized and evaluated analogs of a specific disaccharide as substrates for the Lewis alpha-(1->3/4)-fucosyltransferase enzyme. Understanding this enzyme's substrate specificity has implications for studying glycosylation processes in biological systems (Du & Hindsgaul, 1996).

  • Role in Glycoproteins and Proteoglycans : F. Bélot and J. Jacquinet (2000) synthesized sulfonated pentasaccharide derivatives representing elements of chondroitin sulfate proteoglycans. These compounds play a vital role in cell adhesion and signaling (Bélot & Jacquinet, 2000).

  • Synthesis for Therapeutic Research : N. A. Karst and J. Jacquinet (2002) reported on the syntheses of compounds structurally related to shark cartilage chondroitin sulfate D. This research contributes to the development of therapeutic agents for various diseases (Karst & Jacquinet, 2002).

  • Binding Studies and Ligand Interactions : H. de Boeck et al. (1983) characterized the binding of a specific glycoside to peanut agglutinin, contributing to our understanding of carbohydrate-protein interactions, important in many biological processes (de Boeck et al., 1983).

properties

Product Name

beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S

Molecular Formula

C14H21NO14S

Molecular Weight

459.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO14S/c1-4(16)15-8-11(10(19)7(27-13(8)22)3-26-30(23,24)25)29-14-9(18)5(17)2-6(28-14)12(20)21/h2,5,7-11,13-14,17-19,22H,3H2,1H3,(H,15,16)(H,20,21)(H,23,24,25)/t5-,7+,8+,9+,10-,11+,13+,14-/m0/s1

InChI Key

BUJZTFINDCQRGP-MUODBDBBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O

SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)OC2C(C(C=C(O2)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)OC2C(C(C=C(O2)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S
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beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S
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beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S
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Reactant of Route 5
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Reactant of Route 6
beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S

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